molecular formula C10H16O3 B12648217 10-Oxo-6-decenoic acid CAS No. 70994-14-8

10-Oxo-6-decenoic acid

Cat. No.: B12648217
CAS No.: 70994-14-8
M. Wt: 184.23 g/mol
InChI Key: ZCHRTZZNBMFOMU-HNQUOIGGSA-N
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Description

10-Oxo-6-decenoic acid is a ketocarboxylic acid with the molecular formula C10H16O3 It is an unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 6th and 7th carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Oxo-6-decenoic acid can be achieved through several methods. One common approach involves the ozonolysis of oleic acid, followed by reduction and subsequent oxidation steps . Another method includes the use of diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and magnesium ethanolate, followed by decarboxylation and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

10-Oxo-6-decenoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The double bond allows for halogenation and other substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

10-Oxo-6-decenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Oxo-6-decenoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cells by affecting the cell cycle and inducing apoptosis . The compound interacts with cyclin-dependent kinases (CDKs) and other proteins involved in cell division, leading to cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Oxo-6-decenoic acid is unique due to its specific placement of the ketone group and double bond, which confer distinct reactivity and biological activity

Properties

CAS No.

70994-14-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(E)-10-oxodec-6-enoic acid

InChI

InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3,9H,2,4-8H2,(H,12,13)/b3-1+

InChI Key

ZCHRTZZNBMFOMU-HNQUOIGGSA-N

Isomeric SMILES

C(CCC(=O)O)C/C=C/CCC=O

Canonical SMILES

C(CCC(=O)O)CC=CCCC=O

Origin of Product

United States

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